2,7-Dichloro-1,8-naphthyridine 2,7-Dichloro-1,8-naphthyridine
Brand Name: Vulcanchem
CAS No.: 55243-02-2
VCID: VC20761041
InChI: InChI=1S/C8H4Cl2N2/c9-6-3-1-5-2-4-7(10)12-8(5)11-6/h1-4H
SMILES: C1=CC(=NC2=C1C=CC(=N2)Cl)Cl
Molecular Formula: C8H4Cl2N2
Molecular Weight: 199.03 g/mol

2,7-Dichloro-1,8-naphthyridine

CAS No.: 55243-02-2

Cat. No.: VC20761041

Molecular Formula: C8H4Cl2N2

Molecular Weight: 199.03 g/mol

* For research use only. Not for human or veterinary use.

2,7-Dichloro-1,8-naphthyridine - 55243-02-2

CAS No. 55243-02-2
Molecular Formula C8H4Cl2N2
Molecular Weight 199.03 g/mol
IUPAC Name 2,7-dichloro-1,8-naphthyridine
Standard InChI InChI=1S/C8H4Cl2N2/c9-6-3-1-5-2-4-7(10)12-8(5)11-6/h1-4H
Standard InChI Key BCTQOZWTYDPEPM-UHFFFAOYSA-N
SMILES C1=CC(=NC2=C1C=CC(=N2)Cl)Cl
Canonical SMILES C1=CC(=NC2=C1C=CC(=N2)Cl)Cl

Overview of 2,7-Dichloro-1,8-naphthyridine

2,7-Dichloro-1,8-naphthyridine is a heterocyclic organic compound with the molecular formula C8H4Cl2N2C_8H_4Cl_2N_2
. It belongs to the naphthyridine class, characterized by two fused pyridine rings. The compound features chlorine substitutions at the 2 and 7 positions of the naphthyridine structure, which significantly influence its chemical reactivity and biological activity.

Structural Characteristics

The structural representation of 2,7-Dichloro-1,8-naphthyridine can be summarized as follows:

PropertyValue
IUPAC Name2,7-Dichloro-1,8-naphthyridine
Molecular FormulaC8H4Cl2N2C_8H_4Cl_2N_2
text
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| Molecular Weight | 199.03 g/mol |
| CAS Number | 55243-02-2 |
| InChI Key | BCTQOZWTYDPEPM-UHFFFAOYSA-N |

The presence of chlorine atoms at specific positions enhances its reactivity in substitution reactions and provides unique properties compared to its analogs.

Laboratory Synthesis

The synthesis of 2,7-Dichloro-1,8-naphthyridine typically involves:

  • Reacting 2,6-diaminopyridine with 3-oxo-butyraldehyde dimethyl acetal.

  • Utilizing solvents like dioxane and catalysts such as selenium dioxide to facilitate the reaction.

Industrial Production

In industrial settings, synthesis methods are scaled up using continuous flow reactors to maintain product quality and yield. Inert atmospheres (e.g., nitrogen or argon) are employed to prevent side reactions.

Types of Reactions

This compound can undergo several types of reactions:

  • Substitution Reactions: Chlorine atoms can be replaced by other functional groups.

  • Oxidation and Reduction: It can be oxidized or reduced under specific conditions.

  • Cross-Coupling Reactions: Participates in reactions like Suzuki-Miyaura to form complex structures.

Major Products

The reactions yield various substituted naphthyridines with diverse functional groups, enhancing their potential applications in organic synthesis.

Anticancer Activity

Studies have demonstrated that 2,7-Dichloro-1,8-naphthyridine shows cytotoxic effects against cancer cell lines such as HepG2 (liver cancer) and MCF-7 (breast cancer). The mechanism involves inhibition of topoisomerase II leading to DNA intercalation and apoptosis.

Table 1: Cytotoxicity Data Against Cancer Cell Lines

Cell LineIC50 (µg/mL)Mechanism of Action
HepG23.2Topoisomerase II inhibition
MCF-7Comparable to doxorubicinG2/M phase cell cycle arrest

Anti-inflammatory Effects

The compound also exhibits anti-inflammatory properties by inhibiting pro-inflammatory cytokines such as TNF-alpha and IL-6, suggesting potential therapeutic applications in inflammatory diseases.

Research Applications

The diverse applications of 2,7-Dichloro-1,8-naphthyridine include:

  • As a building block in organic synthesis.

  • For studying biological activities related to antimicrobial and anticancer properties.

  • In medicinal chemistry for developing new therapeutic agents.

  • In industrial applications for synthesizing dyes and pigments.

Comparison with Similar Compounds

A comparison with similar compounds highlights the uniqueness of 2,7-Dichloro-1,8-naphthyridine:

CompoundKey Differences
1,8-NaphthyridineParent compound without chlorine substitutions
2,7-Diamino-1,8-naphthyridineContains amino groups instead of chlorine
2,7-Dimethyl-1,8-naphthyridineContains methyl groups instead of chlorine

The presence of chlorine atoms enhances its reactivity and biological activity compared to these analogs.

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